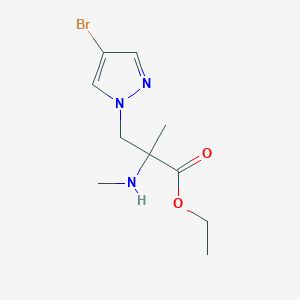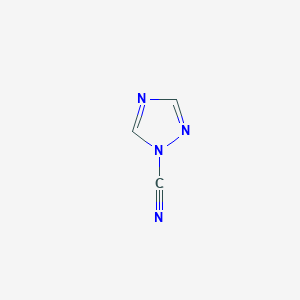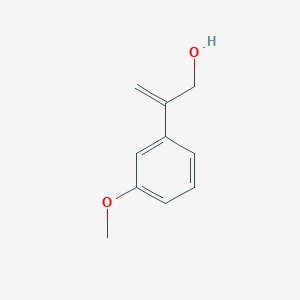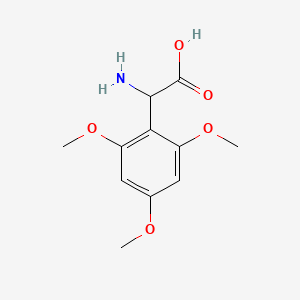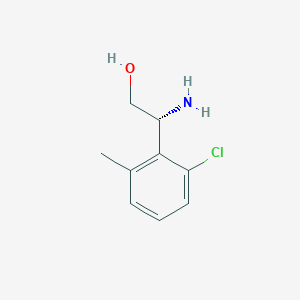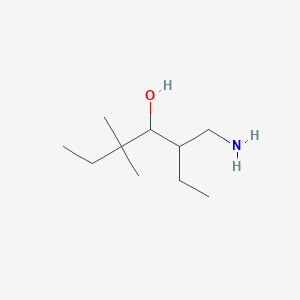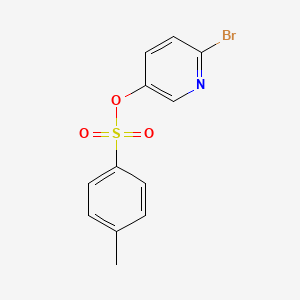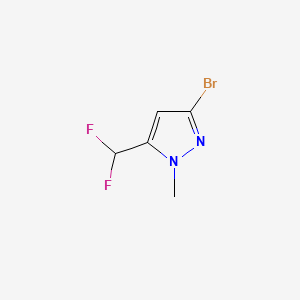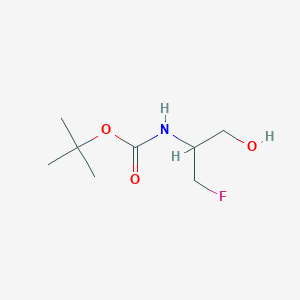
(R)-2-(Boc-amino)-3-fluoro-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluoro-substituted hydroxypropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the carbamate nitrogen on the epoxide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Jones reagent.
Reduction: The fluoro-substituted carbon can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine in an aprotic solvent.
Major Products:
Oxidation: Formation of tert-butyl N-(1-oxo-3-hydroxypropan-2-yl)carbamate.
Reduction: Formation of tert-butyl N-(1-hydroxypropan-2-yl)carbamate.
Substitution: Formation of tert-butyl N-(1-substituted-3-hydroxypropan-2-yl)carbamate derivatives.
科学的研究の応用
Chemistry: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential medicinal applications include its use as a prodrug, where it can be metabolized in vivo to release active pharmaceutical ingredients. Its carbamate group can be hydrolyzed to release the active drug in a controlled manner.
Industry: In the industrial sector, tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted hydroxypropyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can undergo hydrolysis, releasing active species that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate: This compound has a trifluoromethyl group instead of a single fluoro group, which can lead to different reactivity and biological activity.
tert-Butyl N-(1-(4-fluorophenyl)-3-hydroxypropan-2-yl)carbamate: This compound contains a fluorophenyl group, which imparts different electronic and steric properties.
Uniqueness: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is unique due to its specific combination of a fluoro-substituted hydroxypropyl group and a carbamate functional group. This combination provides distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C8H16FNO3 |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12) |
InChIキー |
XDXNIQQWVIJYEP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


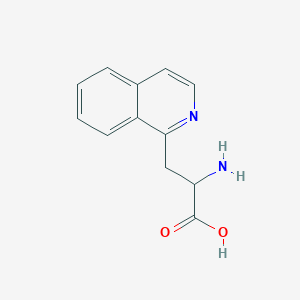
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)
